molecular formula C12H11NO4 B1325499 2-(3,5-Dimethoxybenzoyl)oxazole CAS No. 898784-40-2

2-(3,5-Dimethoxybenzoyl)oxazole

Cat. No.: B1325499
CAS No.: 898784-40-2
M. Wt: 233.22 g/mol
InChI Key: HFSSAIKTKAACQL-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxybenzoyl)oxazole is a synthetic compound belonging to the oxazole family, which is a class of heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound has garnered attention due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethoxybenzoyl)oxazole typically involves the condensation of 3,5-dimethoxybenzoic acid with 2-amino-2-oxazoline under acidic conditions . The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxazole ring .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of magnetic nanocatalysts has also been explored to enhance the efficiency and eco-friendliness of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dimethoxybenzoyl)oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced oxazole products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl or oxazole ring positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives with potential biological and pharmacological activities .

Scientific Research Applications

2-(3,5-Dimethoxybenzoyl)oxazole has been extensively studied for its applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxybenzoyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . For example, it may inhibit tyrosine kinases or cyclooxygenase enzymes, thereby exerting anticancer or anti-inflammatory effects .

Comparison with Similar Compounds

  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole
  • 2-Methoxybenzo[d]oxazole

Comparison: 2-(3,5-Dimethoxybenzoyl)oxazole is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other oxazole derivatives . Its dimethoxybenzoyl group enhances its potential as a therapeutic agent by improving its interaction with biological targets .

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-15-9-5-8(6-10(7-9)16-2)11(14)12-13-3-4-17-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSSAIKTKAACQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C2=NC=CO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642120
Record name (3,5-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-40-2
Record name (3,5-Dimethoxyphenyl)-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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